Mercaptoethylguanidine (MEG) dihydrobromide
Overview
Description
Mercaptoethylguanidine (MEG) dihydrobromide is a selective inhibitor of the inducible nitric oxide synthase and a peroxynitrite scavenger . It has anti-inflammatory properties, including direct inhibition of COX activity and potent scavenging of hydroxyl radicals and peroxynitrite . It is active in vivo and has potential for inflammatory bowel diseases research .
Molecular Structure Analysis
The molecular weight of Mercaptoethylguanidine (MEG) dihydrobromide is 281.01 g/mol . The chemical formula is C3H11Br2N3S .Physical And Chemical Properties Analysis
Mercaptoethylguanidine (MEG) dihydrobromide is a solid substance that is soluble in water up to 100 mM .Mechanism of Action
Mercaptoethylguanidine (MEG) dihydrobromide acts as a selective inhibitor of the inducible nitric oxide synthase and a peroxynitrite scavenger . It has anti-inflammatory properties, including direct inhibition of COX activity and potent scavenging of hydroxyl radicals and peroxynitrite . It is active in vivo and has potential for inflammatory bowel diseases research .
properties
IUPAC Name |
2-(2-sulfanylethyl)guanidine;dihydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S.2BrH/c4-3(5)6-1-2-7;;/h7H,1-2H2,(H4,4,5,6);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDRKDSAUNIOQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N=C(N)N.Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11Br2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mercaptoethylguanidine (MEG) dihydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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